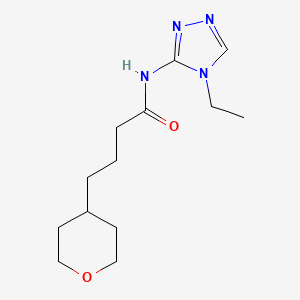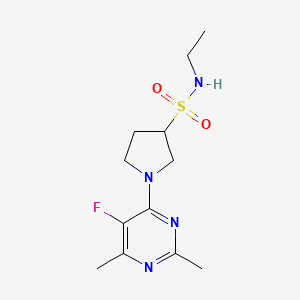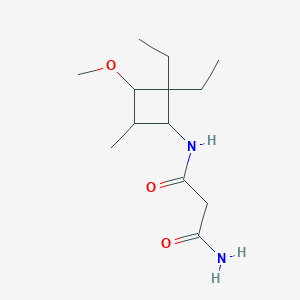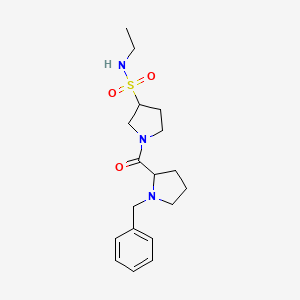![molecular formula C13H21FN4O B7058325 2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7058325.png)
2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol is a chemical compound that features a piperidine ring substituted with a 6-ethyl-5-fluoropyrimidine moiety and an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-ethyl-5-fluoropyrimidine core, which can be synthesized through a series of reactions involving fluorination and alkylation of pyrimidine derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the aminoethanol group via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve solvents like methanol or dichloromethane and may require specific temperatures and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways. For example, it may inhibit certain kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-5-fluoropyrimidin-4-yl derivatives: These compounds share the pyrimidine core and exhibit similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring, such as piperine and evodiamine, have diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic use .
Properties
IUPAC Name |
2-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN4O/c1-2-11-12(14)13(17-9-16-11)18-6-3-10(4-7-18)15-5-8-19/h9-10,15,19H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAURMAFZOQJORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)NCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-bromopyrimidin-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B7058264.png)
![1-[3-[2-(3-Ethyl-3-methylmorpholin-4-yl)-2-oxoethoxy]phenyl]pyrrolidin-2-one](/img/structure/B7058271.png)
![N-[(2,5-dichlorothiophen-3-yl)methyl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B7058279.png)
![2-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7058290.png)
![3,3-difluoro-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7058296.png)
![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanesulfonamide](/img/structure/B7058303.png)

![3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7058320.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-4-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B7058332.png)

![2-(4-Bromophenyl)-2-[[2-(3-ethylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7058343.png)

